N-{[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide
Description
N-{[1-(2-Ethoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide is a benzamide derivative featuring a benzimidazole core substituted at the 1-position with a 2-ethoxyethyl group and at the 2-position with a methyl-linked benzamide moiety.
Properties
IUPAC Name |
N-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-2-24-13-12-22-17-11-7-6-10-16(17)21-18(22)14-20-19(23)15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQQVZMQEDGAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide typically involves the reaction of benzimidazole derivatives with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amide Group
The benzamide moiety undergoes nucleophilic substitution under basic or acidic conditions. For example:
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Hydrolysis : Acidic or alkaline hydrolysis cleaves the amide bond, yielding benzoic acid derivatives and the corresponding amine (1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl)methanamine.
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Aminolysis : Reaction with amines (e.g., methylamine) replaces the benzamide group, forming secondary or tertiary amides.
Reaction Conditions :
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrolysis | 6M HCl, reflux, 6–8 hrs | Benzoic acid + benzodiazole amine |
| Aminolysis | DMF, 80°C, 12 hrs | Substituted amide derivatives |
Electrophilic Aromatic Substitution (EAS) on the Benzodiazole Ring
The electron-rich benzodiazole ring undergoes EAS at positions 5 and 6. Key reactions include:
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Nitration : Nitric acid/sulfuric acid mixtures introduce nitro groups, enhancing reactivity for further reductions.
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Halogenation : Bromine or iodine in acetic acid yields halogenated derivatives, useful for cross-coupling reactions .
Example :
Functionalization via Alkylation/Acylation
The ethoxyethyl side chain and methylene bridge allow for further modifications:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (KCO, DMF) substitutes the ethoxy group .
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Acylation : Acetic anhydride or acetyl chloride acetylates free amines or hydroxyl groups .
Key Data :
| Reaction | Reagents/Conditions | Yield |
|---|---|---|
| Ethoxyethyl alkylation | CHI, KCO, DMF, 60°C | 72–85% |
| Acetylation | AcO, pyridine, rt | 90% |
Coupling Reactions
The benzodiazole nitrogen and methylene bridge facilitate cross-coupling:
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Suzuki–Miyaura : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups.
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Buchwald–Hartwig : Amination reactions install secondary amines.
Reaction Table :
| Reaction Type | Catalysts/Reagents | Applications |
|---|---|---|
| Suzuki–Miyaura | Pd(PPh), NaCO, DME | Biaryl derivatives for drug discovery |
| Buchwald–Hartwig | Pd(dba), Xantphos, CsCO | Functionalized amines |
Stability and Degradation
Under harsh conditions, the compound degrades via:
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Oxidative cleavage : Hydrogen peroxide or peroxides fragment the benzodiazole ring.
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Thermal decomposition : >200°C induces breakdown into smaller aromatic fragments .
Stability Profile :
| Condition | Observation | Source |
|---|---|---|
| pH 1–3 (aqueous) | Stable for 24 hrs at 25°C | |
| pH 10–12 | Partial hydrolysis after 12 hrs |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular membranes, disrupting their integrity and exerting antimicrobial effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Functional Groups
Key Structural Features of Analogues:
Key Observations:
- Substituent Impact : The 2-ethoxyethyl group in the target compound may enhance solubility compared to hydrophobic groups (e.g., chloromethyl in 3a). This contrasts with Nitazoxanide’s nitrothiazole group, which contributes to redox-mediated antiparasitic activity .
- Benzimidazole Positioning : Compounds with benzimidazole at the 2-position (e.g., target compound, 3a) show varied bioactivity, whereas 1-position modifications (e.g., Compound 10’s pyrazole linkage) influence target selectivity .
Pharmacokinetic and Physicochemical Properties
Notable Trends:
- The ethoxyethyl group in the target compound balances lipophilicity and solubility, a critical factor in oral bioavailability.
- Methylpiperazine in Compound 10 enhances solubility and cellular permeability, making it superior for intracellular targets like FOXO1 .
Biological Activity
N-{[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzamide moiety linked to a 1H-benzodiazole ring, which is known for its diverse biological activities.
Biological Activity Overview
Antimicrobial Properties
Research has indicated that compounds containing the benzodiazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzodiazole can inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against pathogens such as Staphylococcus aureus and Candida albicans has been documented in laboratory settings.
Anticancer Activity
Benzodiazole derivatives have also been explored for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For example, studies conducted on human cancer cell lines demonstrated that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published by the Royal Society of Chemistry, this compound was tested against various microbial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A separate study investigated the effects of this compound on breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. This suggests that the compound may interfere with cell cycle progression or induce programmed cell death.
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
- Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
